![molecular formula C8H10ClN3 B3077221 6-chloro-N2-cyclopropylpyridine-2,3-diamine CAS No. 1044770-73-1](/img/structure/B3077221.png)
6-chloro-N2-cyclopropylpyridine-2,3-diamine
Overview
Description
6-chloro-N2-cyclopropylpyridine-2,3-diamine is an organic compound that belongs to the family of cyclic amines . It has a molecular formula of C8H10ClN3 and a molecular weight of 183.6381 .
Molecular Structure Analysis
The molecular structure of 6-chloro-N2-cyclopropylpyridine-2,3-diamine consists of a pyridine ring with a chlorine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom .Scientific Research Applications
Supramolecular Chemistry and Materials Science
- The microwave-assisted synthesis of pyrazolyl bistriazines, which involves the reaction of 6-chloro derivatives with 4-aminobenzylamine, produces bistriazines with promising applications in supramolecular chemistry. These compounds, thanks to their ability to form hydrogen bonds and/or complex with metals, are valuable for creating extended supramolecular polymers with notable fluorescence properties (Moral et al., 2010).
Coordination Chemistry and Luminescence
- The structure-dependent spectroscopic and redox properties of copper(I) complexes with bidentate iminopyridine ligands, including cyclopropyl derivatives, have been explored. These complexes exhibit unique structural features and electrochemical behaviors that are significant for developing new materials with potential applications in electronics and luminescence (Massa et al., 2009).
Environmental Science
- Research on atrazine (a compound structurally related to 6-chloro-N2-cyclopropylpyridine-2,3-diamine) has contributed significantly to understanding the environmental fate of triazine herbicides. Studies focusing on the degradation, mobility, and interaction mechanisms of atrazine with soil components shed light on the environmental impact of these substances and inform remediation strategies (Barton et al., 2003).
Catalysis
- The photocatalytic degradation of atrazine, which shares functional similarities with the compound , using TiO2 demonstrates the potential of photocatalysis in the environmental cleanup. This research identifies optimal conditions for atrazine abatement, contributing to the broader field of photocatalytic degradation of organic pollutants (Parra et al., 2004).
properties
IUPAC Name |
6-chloro-2-N-cyclopropylpyridine-2,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-3-6(10)8(12-7)11-5-1-2-5/h3-5H,1-2,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWBXXKVGWUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=N2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N2-cyclopropylpyridine-2,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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